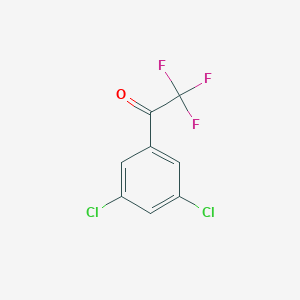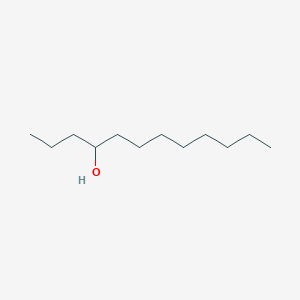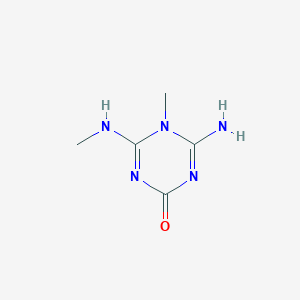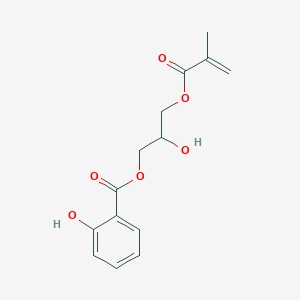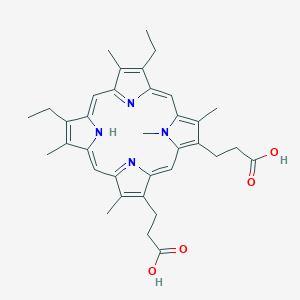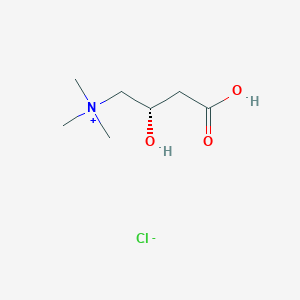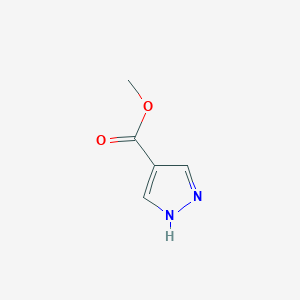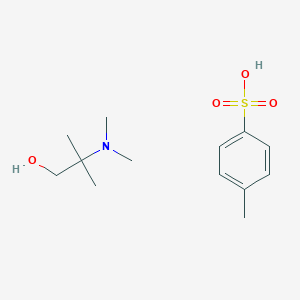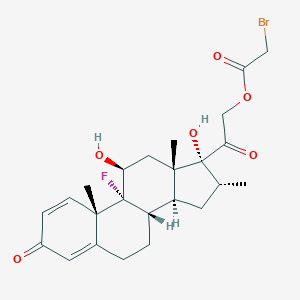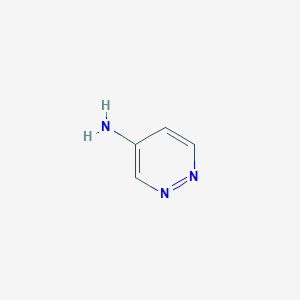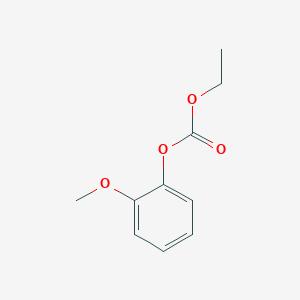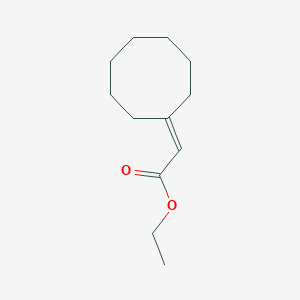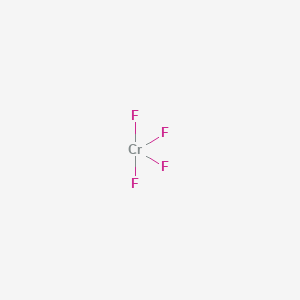
Chromium tetrafluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium tetrafluoride (CrF4) is a chemical compound that consists of one chromium ion and four fluoride ions. It is a highly reactive and toxic compound that is commonly used in scientific research.
Mecanismo De Acción
Chromium tetrafluoride is a Lewis acid that can accept electron pairs from other molecules. It can also act as a fluoride ion acceptor, which makes it a useful reagent for fluoride transfer reactions. Chromium tetrafluoride has been shown to catalyze a variety of organic reactions, including the Diels-Alder reaction, Friedel-Crafts reaction, and Michael addition reaction.
Aplicaciones Científicas De Investigación
Chromium tetrafluoride is commonly used in scientific research as a catalyst for organic reactions. It is also used in the synthesis of other chromium compounds and as a precursor for the preparation of other fluoride compounds. Chromium tetrafluoride has been used in the preparation of novel materials such as metal-organic frameworks (MOFs) and coordination polymers.
Efectos Bioquímicos Y Fisiológicos
Chromium tetrafluoride is a toxic compound that can cause severe health effects if ingested or inhaled. It can cause irritation to the skin, eyes, and respiratory system. There is limited information available on the biochemical and physiological effects of Chromium tetrafluoride on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Chromium tetrafluoride in lab experiments is its high reactivity and selectivity. It can catalyze a variety of organic reactions with high efficiency. However, its toxicity and instability make it a challenging reagent to work with. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
Direcciones Futuras
Future research on Chromium tetrafluoride could focus on its applications in the synthesis of novel materials and catalysts. It could also be used in the development of new fluoride transfer reactions and as a reagent for the preparation of other fluoride compounds. Further studies on the toxicity and environmental impact of Chromium tetrafluoride could also be conducted to ensure safe handling and disposal procedures.
Métodos De Síntesis
Chromium tetrafluoride can be synthesized by reacting chromium metal with fluorine gas at high temperatures. The reaction produces a dark green solid that is highly reactive and unstable. The synthesis of Chromium tetrafluoride requires careful handling and should only be done by experienced chemists.
Propiedades
Número CAS |
10049-11-3 |
|---|---|
Nombre del producto |
Chromium tetrafluoride |
Fórmula molecular |
CrF4 |
Peso molecular |
127.99 g/mol |
Nombre IUPAC |
chromium(4+);tetrafluoride |
InChI |
InChI=1S/Cr.4FH/h;4*1H/q+4;;;;/p-4 |
Clave InChI |
SYJRAUIOIRVQSW-UHFFFAOYSA-J |
SMILES isomérico |
F[Cr](F)(F)F |
SMILES |
[F-].[F-].[F-].[F-].[Cr+4] |
SMILES canónico |
F[Cr](F)(F)F |
Sinónimos |
chromium tetrafluoride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



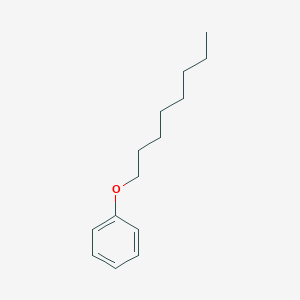
![4-[(2-Aminophenyl)amino]-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridinium Chloride](/img/structure/B156582.png)
